Smilagénine

Vue d'ensemble

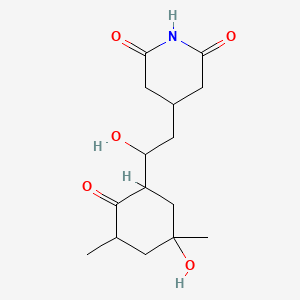

Description

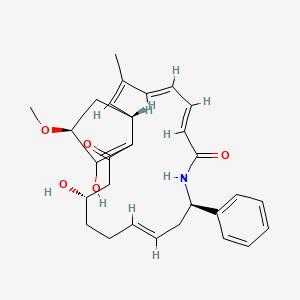

La smilagénine est un sapogénine stéroïdien dérivé de plantes telles que les espèces Smilax et Asparagus. Elle est connue pour ses propriétés neuroprotectrices et a été étudiée pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives telles que les maladies d’Alzheimer et de Parkinson .

Applications De Recherche Scientifique

Smilagenin has been extensively studied for its neuroprotective effects. It has shown promise in protecting dopaminergic neurons in models of Parkinson’s disease by increasing the levels of neurotrophic factors such as brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor . Additionally, smilagenin has been investigated for its potential to reverse neurotoxicity and promote neuronal growth, making it a candidate for treating neurodegenerative diseases .

Mécanisme D'action

Target of Action

Smilagenin, a steroidal sapogenin, primarily targets dopaminergic neurons and neuronal growth factors . It also interacts with muscarinic receptor subtype 1 (M1) . These targets play crucial roles in neuroprotection and memory enhancement .

Mode of Action

Smilagenin acts as a neurotrophic factor inducer . It reverses free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons and reverses the decrease of neuronal growth factors and dopamine receptors in the brain . It also stimulates the gene expression of brain-derived neurotrophic factor (BDNF) .

Biochemical Pathways

Smilagenin affects several biochemical pathways. It enhances BDNF mRNA expression, elevates the global level of H3AC and H4AC, and increases the expression of P300 . It also upregulates histone acetylation levels in the promoter region of BDNF, promoting its transcription .

Pharmacokinetics

It is known to beorally bioavailable , indicating that it can be absorbed into the bloodstream when taken by mouth.

Result of Action

Smilagenin has been shown to have neuroprotective effects. It significantly improves the locomotor ability of chronic MPTP/probenecid–lesioned mice . It increases the tyrosine hydroxylase (TH) positive and Nissl positive neuron number in the substantia nigra pars compacta (SNpc), augments striatal DA and its metabolites concentration, and elevates striatal dopamine transporter density (DAT)

Analyse Biochimique

Biochemical Properties

Smilagenin plays a crucial role in biochemical reactions, particularly in the context of neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, Smilagenin has been shown to interact with neurotrophic factors, which are essential for the survival, development, and function of neurons . Additionally, Smilagenin can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from free radical damage .

Cellular Effects

Smilagenin exerts significant effects on various types of cells and cellular processes. In dopaminergic neurons, Smilagenin has been found to reverse neurotoxicity induced by free radicals . It influences cell function by modulating cell signaling pathways, enhancing gene expression related to neuroprotection, and improving cellular metabolism. These effects make Smilagenin a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Molecular Mechanism

At the molecular level, Smilagenin exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events that lead to the activation of neuroprotective genes . Smilagenin also inhibits enzymes that produce reactive oxygen species, thereby reducing oxidative stress within cells . Furthermore, it enhances the expression of proteins involved in neuronal growth and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Smilagenin have been observed to change over time. Smilagenin is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Smilagenin can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic treatment applications .

Dosage Effects in Animal Models

The effects of Smilagenin vary with different dosages in animal models. At low doses, Smilagenin has been shown to enhance neuronal survival and function without causing adverse effects . At high doses, some toxic effects have been observed, including potential liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Smilagenin is involved in several metabolic pathways, particularly those related to steroid metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the synthesis and degradation of steroid hormones . Smilagenin can also influence metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, Smilagenin is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Smilagenin across cell membranes, ensuring its proper localization and accumulation within target cells . The distribution of Smilagenin within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Smilagenin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its neuroprotective effects . Post-translational modifications, such as phosphorylation, can influence the targeting of Smilagenin to specific cellular compartments, enhancing its efficacy .

Méthodes De Préparation

La smilagénine peut être préparée par hydrolyse acide des saponines extraites de plantes comme la salsepareille (Smilax spp). Le processus implique le trempage du matériel végétal dans un mélange d'alcool et d'eau à température ambiante, suivi d'une hydrolyse acide pour libérer la this compound des saponines . Cette méthode est efficace et respectueuse de l'environnement, évitant la formation d'impuretés qui peuvent compliquer le processus d'extraction .

Analyse Des Réactions Chimiques

La smilagénine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans la this compound, modifiant potentiellement ses propriétés pharmacologiques.

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts pour l'hydrolyse et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses effets neuroprotecteurs. Elle s'est montrée prometteuse pour protéger les neurones dopaminergiques dans les modèles de maladie de Parkinson en augmentant les niveaux de facteurs neurotrophiques tels que le facteur neurotrophique dérivé du cerveau et le facteur neurotrophique dérivé de la lignée cellulaire gliale . De plus, la this compound a été étudiée pour son potentiel à inverser la neurotoxicité et à promouvoir la croissance neuronale, ce qui en fait un candidat pour le traitement des maladies neurodégénératives .

Mécanisme d'action

La this compound exerce ses effets en induisant la production de facteurs neurotrophiques, qui soutiennent la survie et la croissance des neurones. Elle inverse également la diminution des facteurs de croissance neuronale et des récepteurs de la dopamine dans le cerveau, qui sont essentiels au maintien de la fonction neuronale . Le composé favorise la phosphorylation de la protéine de liaison à l'élément de réponse de l'adénosine monophosphate cyclique, conduisant à une expression accrue des facteurs neurotrophiques .

Comparaison Avec Des Composés Similaires

La smilagénine est similaire à d'autres sapogénines stéroïdiennes telles que la diosgénine, l'hécogénine et la tigogénine. La this compound est unique dans sa capacité à induire des facteurs neurotrophiques et à protéger les neurones des dommages neurodégénératifs . D'autres composés similaires comprennent la kokusaginine et le rosmarinate de méthyle, qui présentent également des propriétés neuroprotectrices mais par des mécanismes différents .

Propriétés

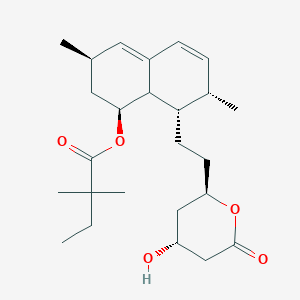

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UQHLGXRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026551 | |

| Record name | (25R)-5beta-Spirostan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Smilagenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Smilagenin is a novel non-peptide, orally bioavailable neurotrophic factor inducer that readily reverses free radical neurotoxicity produced by 1-ethyl-4- phenylpyridium (MPP+) in dopaminergic neurones and reverses the decrease of neuronal growth factors and dopamine receptors in the brain. | |

| Record name | Smilagenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126-18-1 | |

| Record name | Smilagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Smilagenin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Smilagenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Smilagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (25R)-5beta-Spirostan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-5β-spirostan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SMILAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQE3Q7YMVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Smilagenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Smilagenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.